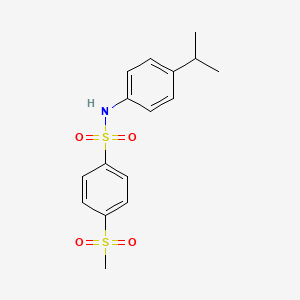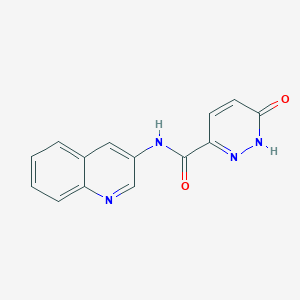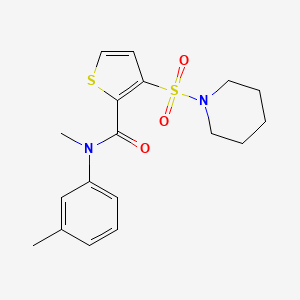
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide, also known as MPB or N-(4-isopropylphenyl)-4-methylsulfonylbenzenesulfonamide, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide varies depending on its application. In cancer research, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, analgesic effects, and neuroprotective effects. In cancer cells, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide induces cell cycle arrest and apoptosis, leading to inhibition of cell growth. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide reduces the production of prostaglandins, which are mediators of pain and inflammation. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide acts as an antioxidant and anti-inflammatory agent, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential applications in cancer research, pain management, and neuroprotection. However, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide also has limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
For 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide research include further studies on its potential applications in cancer research, pain management, and neuroprotection. Additionally, research could focus on developing more efficient synthesis methods for 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide and exploring its potential as a drug candidate for various diseases.
Synthesemethoden
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide can be synthesized through a reaction between 4-isopropylphenylamine and 4-methylsulfonylbenzenesulfonyl chloride. The reaction results in the formation of 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide as a white solid with a melting point of 177-179°C.
Wissenschaftliche Forschungsanwendungen
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, pain management, and neuroprotection. In cancer research, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been found to have analgesic effects by inhibiting the activity of certain enzymes involved in pain signaling. In neuroprotection, 4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide has been studied for its ability to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-12(2)13-4-6-14(7-5-13)17-23(20,21)16-10-8-15(9-11-16)22(3,18)19/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFPPHABZOTQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfonyl-N-(4-propan-2-ylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)